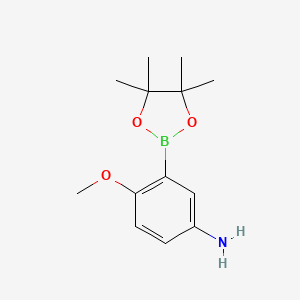

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Properties

IUPAC Name |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTDVMGZTODMOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-methoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has shown potential in medicinal chemistry due to its biological activities:

- Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231), with an IC50 value of 0.126 µM. This suggests a high potency against cancer cells while sparing normal cells .

- Mechanism of Action : The compound acts as a competitive inhibitor of enzymes involved in cancer progression, specifically matrix metalloproteinases (MMP-2 and MMP-9), which are critical for tumor invasion and metastasis. Its low toxicity profile during animal studies further supports its potential therapeutic use .

Antimicrobial Applications

The compound has demonstrated moderate antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8 |

| Mycobacterium smegmatis | 6 |

This antimicrobial efficacy highlights its potential use in developing new antibiotics or treatments for resistant bacterial infections .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis:

- Borylation Reactions : The compound can participate in borylation reactions, which are essential for forming carbon-boron bonds in organic molecules. This is particularly useful in synthesizing complex organic compounds and pharmaceuticals .

Case Study 1: Anticancer Efficacy

In vitro studies were conducted on MDA-MB-231 breast cancer cells:

| Treatment | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| Compound Treatment | 0.126 | Low (19-fold lesser effect) |

This case study illustrates the selective toxicity of the compound towards cancerous cells compared to normal cells, indicating its potential for targeted cancer therapies .

Case Study 2: Antimicrobial Activity

A controlled laboratory study evaluated the antimicrobial efficacy against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8 |

| Mycobacterium smegmatis | 6 |

These results suggest that the compound could be further explored as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various chemical reactions and applications, such as in the development of sensors and catalysts .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

Key structural analogs differ in the positions of the methoxy and boronate groups on the aniline ring. These positional changes significantly impact electronic properties, steric hindrance, and reactivity:

| Compound Name | Substituent Positions | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|---|

| 4-Methoxy-3-(tetramethyl-dioxaborolan-2-yl)aniline (Target) | -NH₂ (1), -OCH₃ (4), -Bpin (3) | C₁₃H₂₀BNO₃ | 249.11 | Not reported | 2088729-76-2 |

| 4-Methoxy-2-(tetramethyl-dioxaborolan-2-yl)aniline | -NH₂ (1), -OCH₃ (4), -Bpin (2) | C₁₃H₂₀BNO₃ | 249.11 | Not reported | 1279722-88-1 |

| 2-Methoxy-4-(tetramethyl-dioxaborolan-2-yl)aniline | -NH₂ (1), -OCH₃ (2), -Bpin (4) | C₁₃H₂₀BNO₃ | 249.11 | Not reported | 461699-81-0 |

| 3-(Tetramethyl-dioxaborolan-2-yl)aniline | -NH₂ (1), -Bpin (3) | C₁₂H₁₈BNO₂ | 219.09 | 165–170 | 214360-73-3 |

| 2-(Tetramethyl-dioxaborolan-2-yl)aniline | -NH₂ (1), -Bpin (2) | C₁₂H₁₈BNO₂ | 219.09 | Not reported | 191171-55-8 |

Key Observations :

- Electronic Effects: The methoxy group at position 4 (target compound) is para to -NH₂, enhancing electron density at the boronate-bearing position (meta), which may accelerate electrophilic substitution or cross-coupling reactions.

- Steric Considerations : The 4-methoxy-3-boronate isomer (target) avoids direct steric clashes between substituents, unlike the 4-methoxy-2-boronate analog, where -OCH₃ and -Bpin are adjacent .

Reactivity in Cross-Coupling Reactions

The target compound’s meta-boronate and para-methoxy configuration optimizes it for Suzuki-Miyaura reactions. For example:

Physicochemical Properties

- Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., dioxane, THF) compared to non-methoxy analogs .

- Stability : All pinacol boronic esters exhibit superior moisture stability compared to boronic acids. However, analogs with electron-withdrawing groups (e.g., -CF₃ in ) may show reduced stability under acidic conditions .

Commercial Availability and Pricing

- Target Compound : Available at 96% purity (PN-0788) for ~¥7,000/5g ().

- 4-(Tetramethyl-dioxaborolan-2-yl)aniline : Priced at ~¥25,500/25g (95% purity) ().

- 2-Methoxy-5-boronate Analogs : Higher cost (~¥20,300/5g) due to specialized synthesis ().

Stability and Handling

Biological Activity

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, known for its unique structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group and a boron-containing dioxaborolane moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 249.11 g/mol |

| Purity | >98% |

| Appearance | White to Yellow Powder |

| Melting Point | 166 °C |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds containing dioxaborolane structures can act as enzyme inhibitors or modulators in several pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For example, it has shown activity against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

- Anticancer Potential : The compound has been evaluated for its anticancer effects in various cell lines. In particular, it demonstrated significant growth inhibition in MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM . This selectivity suggests potential for targeted cancer therapy.

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has shown inhibitory effects on MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling . This could indicate a role in preventing tumor spread.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various dioxaborolane derivatives indicated that this compound exhibited promising antimicrobial activity against resistant strains of bacteria. The research highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

In a preclinical trial involving the MDA-MB-231 cell line, treatment with the compound resulted in a notable reduction in cell viability compared to controls. The study reported an IC50 value significantly lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced efficacy and selectivity towards cancer cells .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C4, boronate at C3) and amine proton integration .

- ¹¹B NMR : Validates boronic ester formation (δ ~30 ppm for pinacol boronate) .

- FTIR : Identifies B-O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Determines molecular ion accuracy (±5 ppm) .

How can researchers address competing side reactions, such as protodeboronation, during Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

Q. Advanced

- Optimized Base : Use Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate and reduce hydrolysis .

- Ligand Selection : Bulky ligands (e.g., SPhos) enhance oxidative addition efficiency and reduce β-hydride elimination .

- Additives : Include molecular sieves or stabilizers like BHT to mitigate boronic acid degradation .

What strategies are employed to enhance the stability of the tetramethyl dioxaborolane group under varying storage conditions?

Q. Advanced

- Inert Storage : Keep under nitrogen/argon at –20°C to prevent hydrolysis .

- Lyophilization : Remove trace water via freeze-drying in non-polar solvents (e.g., hexane) .

- Stabilized Formulations : Co-crystallize with stabilizing agents (e.g., crown ethers) to shield the boronate .

What are the primary applications of this compound in current organic synthesis methodologies?

Q. Basic

- Suzuki-Miyaura Cross-Coupling : Forms biaryl motifs for pharmaceuticals (e.g., kinase inhibitors) and materials (e.g., OLEDs) .

- Covalent Organic Frameworks (COFs) : Serves as a boronate building block for porous materials .

In the context of COFs, how is this compound utilized as a building block, and what challenges arise in achieving high crystallinity?

Q. Advanced

- Application : Forms reversible boronate ester linkages with diols or catechols to create 2D/3D frameworks .

- Challenges :

What are the critical parameters to monitor during purification using column chromatography?

Q. Basic

- Eluent Polarity : Use hexane/EtOAc gradients (e.g., 9:1 to 4:1) to separate boronate esters from polar byproducts .

- Silica Activity : Activate silica at 120°C to improve resolution of amine-containing compounds .

How does the methoxy group influence the electronic and steric properties of this compound in cross-coupling reactions?

Q. Advanced

- Electronic Effects : Methoxy’s electron-donating nature increases electron density at the aryl ring, accelerating oxidative addition but potentially reducing electrophilicity at the boron site .

- Steric Effects : Ortho-substitution (C3 boronate) creates steric hindrance, favoring coupling at less hindered positions .

What are the common degradation products observed for this compound, and how can they be identified?

Q. Basic

- Protodeboronation : Yields 4-methoxy-3-hydroxyaniline, detected via LC-MS (m/z ~154) .

- Hydrolysis : Boronate ester converts to boronic acid (identified by ¹¹B NMR δ ~28 ppm) .

What computational methods predict the reactivity and regioselectivity of this compound in palladium-catalyzed reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.